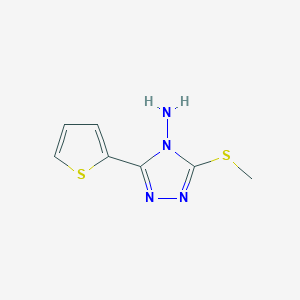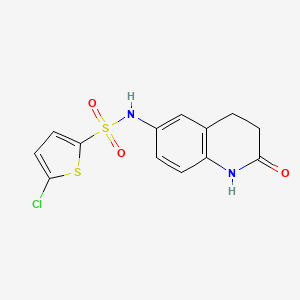
3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 3-(Methylsulfanyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-4-amine
The compound this compound is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both thiophene and triazole rings in the compound suggests potential for interaction with biological targets, as these moieties are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related triazole derivatives often involves the use of sulfur-containing reagents and protecting groups. For instance, the synthesis of 1,2,4-dithiazolidine-3,5-diones, which are related to triazole compounds, has been achieved through the reaction of bis(chlorocarbonyl)disulfane with bis(trimethylsilyl)amines, providing insights into the potential synthetic routes for triazole compounds with sulfur functionalities .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques. For example, the FT-IR spectrum of a similar compound, 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione, was recorded and analyzed, with vibrational wavenumbers computed at HF and DFT levels of theory. The NH stretching wavenumber was red-shifted, indicating a weakening of the NH bond. The geometrical parameters were in agreement with XRD results, and the molecular electrostatic potential map showed negative regions localized over the sulfur atoms, suggesting sites for nucleophilic attack .
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by the substituents on the triazole ring. For instance, the presence of a methylsulfanyl group could potentially participate in nucleophilic substitution reactions or act as a leaving group under certain conditions. The amine functionality in the compound could also undergo various reactions, such as amide formation or participation in amine exchange reactions, as seen in the case of 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide reacting with amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's solubility, melting point, and stability. The crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)-thiazol-2-amine, was determined by single-crystal X-ray diffraction, which provides valuable information on the intermolecular interactions and overall stability of the compound . Additionally, the antioxidant activity of S-substituted derivatives of triazole compounds has been evaluated, indicating the potential for diverse biological activities .
Applications De Recherche Scientifique
Synthesis and Characterization
Catalyst- and Solvent-Free Synthesis : A method for the synthesis of derivatives of 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine through microwave-assisted Fries rearrangement was developed. This process involves regioselective synthesis and crystallographic analysis of the intermolecular interactions (Moreno-Fuquen et al., 2019).
Antimicrobial Activities : Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
Synthesis of Salts : Research was conducted on synthesizing and confirming the structure of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, highlighting the rapid development of science in synthesizing biological compounds (Safonov et al., 2017).
Antioxidative Activity : The synthesis of S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones demonstrated excellent antioxidant activity, providing potential pharmacological benefits (Tumosienė et al., 2014).
Antileishmanial Activity : Derivatives of 4-amino-1,2,4-triazole were studied for their antileishmanial activity against Leishmania infantum, with remarkable effectiveness noted for one of the derivatives (Süleymanoğlu et al., 2017).
Other Notable Applications
Search for New Compounds : A study explored the synthesis of new compounds with high biological activity, focusing on heterocyclic compounds due to their low toxicity and high reactivity. The study underlined the importance of combining the triazole nucleus with other heterocyclic systems for enhanced biological effect (Safonov, 2018).
Synthesis of Novel Compounds : Research focused on synthesizing novel 5,5’-(R-diylbis(sulfanediyl)) bis(3-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-4-amines), emphasizing the importance of creating new drugs with new substances in the pharmaceutical market (Safonov, 2018).
Functionalized Hydantoin Derivatives : A microwave-assisted synthesis technique was employed to create novel functionalized hydantoin derivatives, showcasing advancements in efficient synthesis methods (Kamila et al., 2011).
Propriétés
IUPAC Name |
3-methylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S2/c1-12-7-10-9-6(11(7)8)5-3-2-4-13-5/h2-4H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARRFYGBVYHOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)
![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)
![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B3012545.png)
amine](/img/structure/B3012546.png)